Hirsutine

描述

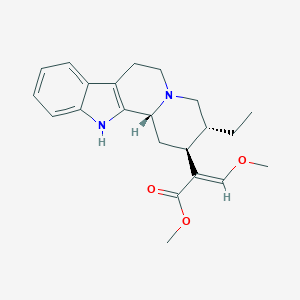

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (E)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h5-8,13-14,17,20,23H,4,9-12H2,1-3H3/b18-13+/t14-,17-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLUOJBSAYAYEM-AZQGJTAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801045724 | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7729-23-9 | |

| Record name | Hirsutine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7729-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsutine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007729239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsutine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801045724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HIRSUTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W596OF93C7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In vitro anti-inflammatory effects of Hirsutine

An In-Depth Technical Guide to the In Vitro Anti-Inflammatory Effects of Hirsutine

Introduction

This compound is a prominent pentacyclic oxindole alkaloid derived from various species of the Uncaria genus, particularly Uncaria rhynchophylla.[1][2] This plant has a long history in traditional Chinese medicine for treating disorders related to the cardiovascular and central nervous systems.[1][3] Modern pharmacological studies have revealed that this compound possesses a wide range of therapeutic properties, including anti-inflammatory, antioxidant, antiviral, and anticancer activities.[1][4][5] Its anti-inflammatory effects, in particular, have garnered significant scientific interest. This document provides a detailed technical overview of the in vitro anti-inflammatory mechanisms of this compound, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Core Mechanism: Inhibition of Pro-Inflammatory Mediators

This compound demonstrates potent efficacy in suppressing the production of key pro-inflammatory mediators in various in vitro models, most notably in lipopolysaccharide (LPS)-stimulated microglial cells. Microglia, the resident immune cells of the central nervous system, play a crucial role in inflammation-mediated neurotoxicity, and their negative regulation is a key therapeutic strategy for neurodegenerative diseases.[3]

This compound has been shown to effectively inhibit the LPS-induced release of nitric oxide (NO), prostaglandin E2 (PGE2), and interleukin-1β (IL-1β).[3] Furthermore, it reduces the production of intracellular reactive oxygen species (ROS), highlighting its dual role in mitigating both inflammatory and oxidative stress pathways.[1][3]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from key in vitro studies on this compound's anti-inflammatory and related activities.

Table 1: Inhibition of Pro-Inflammatory Mediators by this compound in LPS-Stimulated Rat Brain Microglia

| Mediator | This compound Conc. (µM) | % Inhibition (approx.) | Reference |

| Nitric Oxide (NO) | 1 | ~25% | [3],[6] |

| 10 | ~55% | [3],[6] | |

| 25 | ~85% | [3],[6] | |

| Prostaglandin E2 (PGE2) | 25 | ~45% | [3],[6] |

Data is estimated from graphical representations in the cited literature and presented as approximate values.

Table 2: Effects of this compound on Cancer Cell Proliferation and Metastasis (via NF-κB)

| Cell Line | Assay | This compound Conc. (µM) | Effect | Reference |

| 4T1 Breast Cancer | NF-κB Luciferase | 10 | Strong Suppression | [7],[8] |

| 4T1 Breast Cancer | Cell Migration | 10 | Significant Inhibition | [7],[8] |

| 4T1 Breast Cancer | Cell Invasion | 10 | Significant Inhibition | [7],[8] |

| Jurkat E6-1 | CCK8 Proliferation | 50 | Significant Inhibition | [9] |

| HCT-8 (CRC) | MTT Viability | 32 (IC50) | 50% Inhibition | [10] |

| SW620 (CRC) | MTT Viability | 32 (IC50) | 50% Inhibition | [10] |

Modulation of Key Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling cascades. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Pathway

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. This compound has been identified as a potent inhibitor of NF-κB activation.[7][8] By suppressing this pathway, this compound effectively downregulates the expression of NF-κB target genes, including those for inflammatory cytokines and matrix metalloproteinases (MMPs) involved in cancer cell invasion.[7][8]

Attenuation of MAPK and Akt Signaling

The MAPK and Akt signaling pathways are also pivotal in mediating inflammatory responses. Studies have shown that this compound significantly decreases the LPS-induced phosphorylation of MAPKs (including p38, ERK, and JNK) and Akt.[3] By inhibiting the activation of these kinases, this compound disrupts the downstream signaling events that lead to the production of inflammatory mediators. In some cancer models, this compound has been noted to activate the p38 MAPK pathway, suggesting its effects can be context-dependent, but in inflammation models, its primary role is inhibitory.[3][11][12]

Detailed Experimental Protocols

The following methodologies are representative of the in vitro assays used to characterize the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Primary microglial cells isolated from the cerebral cortices of neonatal Sprague-Dawley rats are commonly used.[3][6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment Protocol: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 10, 25 µM) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent such as LPS (e.g., 1 µg/mL) for 24 hours.[3][6]

Nitric Oxide (NO) Assay

-

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reaction.

-

Methodology:

-

Collect 100 µL of cell culture supernatant from each treatment group.

-

Mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[3][6]

-

Cytokine and Prostaglandin Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentration of specific cytokines (e.g., IL-1β) and prostaglandins (PGE2) in the cell culture supernatant.

-

Methodology:

-

Cell culture supernatants are collected after the treatment period.

-

Commercially available ELISA kits specific for the target molecule (e.g., rat IL-1β, PGE2) are used according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and concentrations are determined by comparison with a standard curve generated from recombinant standards.[3][6]

-

Western Blot Analysis

-

Principle: Western blotting is used to detect and quantify the expression levels of total and phosphorylated proteins within key signaling pathways (e.g., p-p38, p-Akt).

-

Methodology:

-

After treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein concentrations are determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-β-actin).

-

After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[3]

-

Conclusion

This compound exhibits significant in vitro anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like NO, PGE2, and IL-1β. Its mechanism of action is rooted in the suppression of key inflammatory signaling pathways, including NF-κB, MAPKs, and Akt, in response to inflammatory stimuli. The collective evidence underscores this compound's potential as a lead compound for the development of novel therapeutics targeting inflammation-related pathologies, including neurodegenerative and certain neoplastic diseases. Further research is warranted to fully elucidate its molecular targets and translate these promising in vitro findings into clinical applications.

References

- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Identification of this compound as an anti-metastatic phytochemical by targeting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer efficacy of hirsuteine against colorectal cancer by opposite modulation of wild-type and mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces mPTP-dependent apoptosis through ROCK1/PTEN/PI3K/GSK3β pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Preclinical Profile of Hirsutine in Diabetes Mellitus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical studies investigating the therapeutic potential of Hirsutine, an indole alkaloid, in the context of diabetes mellitus. The document synthesizes key findings from in vivo and in vitro models, detailing the molecular mechanisms of action, and presenting available pharmacokinetic data. All quantitative data are summarized for comparative analysis, and experimental protocols are described to facilitate reproducibility and further investigation.

In Vivo Preclinical Evidence

Preclinical studies in rodent models of type 2 diabetes (T2DM) and diabetic kidney disease (DKD) have demonstrated the potential of this compound to improve metabolic parameters and mitigate diabetes-related complications.

Experimental Protocols

-

High-Fat Diet (HFD)-Induced Diabetic Mouse Model : C57BL/6J mice are fed a high-fat diet for 3 months to establish a model of T2DM characterized by insulin resistance. Following the induction of diabetes, mice are administered this compound for a period of 8 weeks to evaluate its therapeutic effects.[1]

-

HFD and Streptozotocin (STZ)-Induced Diabetic Rat Model : Sprague-Dawley rats are fed a high-fat diet and administered a low dose of streptozotocin (STZ) to induce a model of diabetic kidney disease (DKD). This model mimics the metabolic and renal characteristics of human DKD.[2]

Summary of In Vivo Effects

This compound administration has been shown to elicit multiple beneficial effects in diabetic animal models. These findings are summarized in the table below.

| Model | This compound Dosage | Key Findings | Reference |

| HFD-Induced Diabetic Mice | 5, 10, 20 mg/kg (p.o.) | Reduced body weight gain, hyperglycemia, and insulin resistance. Ameliorated hepatic steatosis and cardiac hypertrophy. Improved glucose tolerance. | [1][3] |

| HFD/STZ-Induced Diabetic Rats | Not Specified | Improved metabolic and renal parameters. Enhanced renal function and reduced renal fibrosis. Alleviated oxidative stress in kidney tissues. | [2] |

In Vitro Preclinical Evidence

In vitro studies using cell line models of insulin resistance have been instrumental in elucidating the cellular and molecular mechanisms underlying this compound's anti-diabetic effects.

Experimental Protocols

-

Insulin-Resistant HepG2 and H9c2 Cells : Human hepatoma (HepG2) and rat cardiomyocyte (H9c2) cells are incubated with high concentrations of glucose and insulin (HGHI) to induce a state of insulin resistance. These cells are then treated with this compound to assess its impact on glucose metabolism and insulin signaling.[1]

-

High Glucose-Stimulated HK-2 Cells : Human kidney (HK-2) cells are stimulated with high glucose (HG) to mimic the hyperglycemic conditions of diabetes in vitro. This model is used to study the protective effects of this compound against diabetic nephropathy.[2]

Summary of In Vitro Effects

This compound treatment has demonstrated significant improvements in cellular glucose handling and has shown protective effects in cell culture models.

| Cell Line | This compound Concentration | Key Findings | Reference |

| Insulin-Resistant HepG2 Cells | 0.325 µM | Increased glycogen synthesis and glucose consumption. Suppressed gluconeogenesis. Activated PI3K/Akt/GSK3β signaling pathway. | [3][4] |

| Insulin-Resistant H9c2 Cells | Not Specified | Promoted glucose uptake. Activated both PI3K/Akt/GSK3β and AMPK/ACC signaling pathways. Increased GLUT4 expression. | [1][4] |

| High Glucose-Stimulated HK-2 Cells | Not Specified | Mitigated oxidative stress. Promoted autophagy. Modulated the Keap1/Nrf2 pathway. | [2] |

Molecular Mechanisms of Action

This compound exerts its anti-diabetic effects through the modulation of several key signaling pathways involved in glucose metabolism, insulin sensitivity, and cellular stress responses.

PI3K/Akt Signaling Pathway

This compound has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a central regulator of insulin's metabolic effects.[1] Activation of this pathway leads to enhanced glucose consumption and uptake in insulin-resistant liver and heart cells.[1][5] The effects of this compound on this pathway were blocked by the PI3K inhibitor LY294002, confirming its direct involvement.[1]

AMPK Signaling Pathway

In cardiac cells, this compound's effect on promoting glucose uptake and GLUT4 expression is also mediated by the AMP-activated protein kinase (AMPK) pathway.[1] This was demonstrated by the prevention of these effects in the presence of Compound C, an AMPK inhibitor.[1][5] Chronic activation of AMPK by this compound is associated with GLUT4 translocation in muscle tissue, contributing to improved glucose regulation.[5]

Keap1/Nrf2 Antioxidant Pathway

In the context of diabetic kidney disease, this compound provides renoprotective effects by modulating the Keap1/Nrf2 pathway.[2] It disrupts the interaction between Keap1 and Nrf2, leading to increased Nrf2 levels.[2] This, in turn, upregulates the expression of antioxidant enzymes such as NQO1, SOD-2, and HO-1, thereby mitigating oxidative stress and enhancing autophagy.[2]

Regulation of Hepatic Gluconeogenesis

In HepG2 liver cells, this compound has been found to downregulate the mRNA expression levels of key gluconeogenic enzymes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[5] It also reduces the expression of the transcription factors PGC-1α and FOXO1, which are critical for hepatic glucose production.[5] This mechanism contributes to its glucose-lowering effects.

References

- 1. This compound ameliorates hepatic and cardiac insulin resistance in high-fat diet-induced diabetic mice and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound attenuated oxidative stress and autophagy in diabetic kidney disease through Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacological Profile of Hirsutine and Related Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of this compound, a prominent indole alkaloid, and its analogs. It delves into its multifaceted therapeutic potential, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a naturally occurring pentacyclic indole alkaloid primarily isolated from plants of the Uncaria genus, such as Uncaria rhynchophylla.[1][2] These plants have a long history in traditional Chinese medicine for treating conditions related to the cardiovascular and central nervous systems.[1][3] Modern pharmacological studies have revealed that this compound possesses a wide array of therapeutic properties, including cardiovascular, neuroprotective, anti-inflammatory, and anticancer effects.[1][4] Its diverse bioactivities stem from its ability to modulate multiple cellular signaling pathways. This document aims to consolidate the current knowledge on this compound's pharmacological profile to support further research and drug development efforts.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development across various disease areas.

Cardiovascular Effects

This compound demonstrates significant potential in the treatment of cardiovascular disorders, including hypertension, arrhythmia, and myocardial injury.[1][5]

-

Antihypertensive and Vasodilatory Activity: The primary mechanism behind this compound's antihypertensive effect is its ability to induce vasodilation.[5] It achieves this by blocking the influx of Ca2+ through L-type voltage-dependent calcium channels in vascular smooth muscle cells.[4][5] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and a subsequent lowering of blood pressure.[4] Studies have also shown that it can inhibit intracellular Ca2+ release.[5]

-

Cardioprotective and Anti-arrhythmic Activity: this compound exerts a negative chronotropic effect, slowing the heart rate, by reducing intracellular Ca2+ levels in sino-atrial node cells.[4] In models of myocardial ischemia-reperfusion (I/R) injury, this compound pretreatment has been shown to reduce infarct size, improve cardiac function, and inhibit cardiomyocyte apoptosis.[4][6] This protection is attributed to its antioxidant properties and its ability to modulate key signaling pathways like the AKT/ASK-1/p38 MAPK and CaMKII pathways, which are involved in mitochondrial function and cell death.[4][6][7]

Neuroprotective Effects

Chronic neuroinflammation and microglial activation are key contributors to the pathogenesis of neurodegenerative diseases. This compound has shown significant neuroprotective potential by mitigating these processes.[3][8]

-

Anti-neuroinflammatory Activity: this compound effectively inhibits the activation of microglial cells, the primary immune cells of the central nervous system.[8] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound reduces the production of various neurotoxic and pro-inflammatory factors, including:

-

Mechanism of Neuroprotection: The anti-neuroinflammatory effects of this compound are mediated by the downregulation of critical signaling pathways. It significantly decreases the phosphorylation, and thus the activation, of mitogen-activated protein kinases (MAPKs) and the Akt signaling pathway in activated microglia.[8][9]

Anticancer Activity

This compound has emerged as a potential anticancer agent, demonstrating cytotoxicity and anti-proliferative effects against various cancer cell lines, including breast, lung, and T-cell leukemia.[1][10]

-

Induction of Apoptosis: The primary anticancer mechanism of this compound is the induction of programmed cell death (apoptosis).[10][11] It triggers the mitochondrial apoptotic pathway by:

-

Cell Cycle Arrest and DNA Damage: this compound can arrest the cell cycle in the G0/G1 phase, thereby inhibiting cancer cell proliferation.[11][12] Furthermore, it induces DNA damage, particularly in HER2-positive breast cancer cells, as indicated by the upregulation of γH2AX, a marker of DNA double-strand breaks.[5]

-

Inhibition of Pro-Survival Pathways: this compound's pro-apoptotic activity is also linked to its ability to suppress key cancer-promoting signaling pathways, including NF-κB, HER2, Akt, and PI3K.[5][10]

Related Indole Alkaloids

The pharmacological activities of this compound are shared by other indole alkaloids found in Uncaria species. Rhynchophylline and isorhynchophylline, for instance, also exhibit neuroprotective and anti-inflammatory effects.[13] Other related alkaloids like ajmalicine show anti-arrhythmic and antihypertensive properties, while catharanthine and vindoline have demonstrated diuretic and antidiabetic activities, highlighting the therapeutic potential of this chemical class.[1][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference(s) |

| MDA-MB-231 | Breast Cancer | Viability Assay | IC₅₀ | 179.06 µM | [10][14] |

| MCF-7 | Breast Cancer | Viability Assay | IC₅₀ | 447.79 µM | [10][14] |

| Jurkat E6-1 | T-cell Leukemia | CCK8 Assay | Proliferation Inhibition | Significant at 10, 25, 50 µM | [1] |

| MDCK | Kidney (Normal) | MTT Assay | CC₅₀ | 23.5 µg/mL | [10] |

Table 2: Cardiovascular Activity of this compound

| System/Model | Effect | Assay | Endpoint | Value | Reference(s) |

| Isolated Rat Aorta | Vasodilation | Ca²⁺ Discharge Inhibition | IC₅₀ | 10.5 ± 1.6 µM | [4] |

| Rat Model of I/R | Cardioprotection | Infarct Size Reduction | Effective Dose | 5, 10, 20 mg/kg (p.o.) | [4][7] |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of this compound.

Cell Viability and Proliferation Assay (CCK8/MTT)

-

Objective: To quantify the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Methodology:

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, Jurkat) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0-500 µM) and a vehicle control (e.g., DMSO). Incubate for specified time periods (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add Cell Counting Kit-8 (CCK8) or MTT reagent to each well and incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance of the wells at the appropriate wavelength (e.g., 450 nm for CCK8) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

-

Apoptosis Assay (Flow Cytometry)

-

Objective: To detect and quantify this compound-induced apoptosis.

-

Methodology:

-

Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic) to determine the extent of apoptosis induced by this compound.

-

Western Blot Analysis

-

Objective: To investigate the effect of this compound on the expression levels of specific proteins within a signaling pathway.

-

Methodology:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Cleaved Caspase-3, p-Akt) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

-

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound's pro-apoptotic mechanism in cancer cells.

Caption: this compound's inhibition of neuroinflammatory pathways.

References

- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | CAS:7729-23-9 | Manufacturer ChemFaces [chemfaces.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, an indole alkaloid of Uncaria rhynchophylla, inhibits inflammation-mediated neurotoxicity and microglial activation [hero.epa.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook [frontiersin.org]

- 14. glpbio.com [glpbio.com]

Navigating the Labyrinth of Molecular Architecture: A Technical Guide to Hirsutine Crystal Structure Determination

For Immediate Release

Wuhan, China – November 7, 2025 – For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a bioactive compound is paramount to unraveling its mechanism of action and optimizing its therapeutic potential. Hirsutine, a pentacyclic oxindole alkaloid found in plants of the Uncaria genus, has garnered significant interest for its diverse pharmacological activities. However, a publicly available, experimentally determined crystal structure of this compound remains elusive. This technical guide provides a comprehensive overview of the methodologies and protocols required for the determination of the crystal structure of this compound, offering a roadmap for researchers seeking to elucidate its precise molecular architecture.

This compound: A Profile

Before embarking on crystallographic studies, a thorough understanding of the target molecule's physicochemical properties is essential. This data informs the selection of appropriate solvents and conditions for crystallization experiments.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₈N₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 368.47 g/mol | --INVALID-LINK--[2] |

| Appearance | White to beige powder | --INVALID-LINK--[2] |

| Melting Point | 101 °C | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 531.7 ± 50.0 °C | --INVALID-LINK--[3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, and acid water. | --INVALID-LINK--, --INVALID-LINK--[4][5] |

The Pathway to a Crystal Structure: An Experimental Overview

The determination of a small molecule's crystal structure is a multi-step process that begins with obtaining high-quality crystals and culminates in the analysis of X-ray diffraction data.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound crystal structure determination.

Sample Preparation and Purity

Objective: To obtain this compound of the highest possible purity to facilitate crystallization.

Protocol:

-

Source: this compound can be isolated from its natural sources, such as Uncaria rhynchophylla, or obtained from commercial suppliers.

-

Purification: If isolated from a natural source, purification is typically achieved through chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (HPLC).

-

Purity Assessment: The purity of the this compound sample should be assessed using analytical HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of ≥98% is highly recommended for crystallization trials.

Crystallization of this compound

Objective: To grow single, well-ordered crystals of this compound suitable for X-ray diffraction.

Given this compound's solubility profile, a variety of crystallization techniques can be employed. The selection of the appropriate method often involves screening a wide range of conditions.

Common Crystallization Techniques for Small Molecules:

-

Slow Evaporation:

-

Prepare a near-saturated solution of this compound in a suitable solvent (e.g., methanol, acetone, ethyl acetate).

-

Transfer the solution to a small, clean vial.

-

Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion (Hanging Drop or Sitting Drop):

-

Reservoir Solution: Prepare a reservoir solution containing a precipitant (a solvent in which this compound is less soluble).

-

Hanging Drop:

-

Pipette a small droplet (1-2 µL) of a concentrated this compound solution onto a siliconized glass coverslip.

-

Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.

-

-

Sitting Drop:

-

Pipette the this compound solution into a drop post within the well of a crystallization plate.

-

The well also contains the reservoir solution.

-

-

Mechanism: The vapor pressure difference between the drop and the reservoir causes the solvent to slowly evaporate from the drop, leading to supersaturation and crystal formation.

-

-

Solvent/Anti-Solvent Diffusion:

-

Dissolve this compound in a "good" solvent to create a concentrated solution.

-

Carefully layer a less dense "anti-solvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent) on top of the this compound solution.

-

Over time, the anti-solvent will diffuse into the this compound solution, reducing its solubility and inducing crystallization at the interface.

-

X-ray Diffraction Data Collection

Objective: To obtain a high-quality diffraction pattern from a single crystal of this compound.

Protocol:

-

Crystal Selection and Mounting:

-

Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

-

Carefully mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant (if data is to be collected at low temperatures).

-

-

Diffractometer Setup:

-

Place the mounted crystal on the diffractometer.

-

Modern single-crystal X-ray diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

-

Data Collection Strategy:

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

The data collection strategy (e.g., exposure time, frame width, total rotation) is optimized to ensure a complete and redundant dataset with good signal-to-noise ratio.

-

Structure Solution and Refinement

Objective: To determine the three-dimensional arrangement of atoms in the this compound crystal and refine the model to best fit the experimental data.

Protocol:

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

-

Structure Solution (Phase Problem):

-

The primary challenge in crystallography is determining the phases of the structure factors, as only their amplitudes are measured.

-

For small molecules like this compound, direct methods are typically successful in solving the phase problem.

-

-

Model Building and Refinement:

-

An initial atomic model is built based on the electron density map calculated from the solved phases.

-

This model is then refined using least-squares methods to improve the agreement between the calculated and observed structure factor amplitudes. Anisotropic displacement parameters are typically refined for non-hydrogen atoms.

-

-

Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) and by checking for geometric reasonability (bond lengths, bond angles, etc.).

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, the protocols outlined in this guide provide a robust framework for achieving this goal. The elucidation of this compound's three-dimensional architecture will be a significant milestone, offering invaluable insights for medicinal chemists and pharmacologists working to harness the therapeutic potential of this promising natural product. The availability of a crystal structure will undoubtedly accelerate structure-activity relationship studies and the rational design of novel this compound-based therapeutic agents.

References

Methodological & Application

Application Notes: Hirsutine Extraction and Purification from Uncaria Species

Introduction

Hirsutine is a prominent indole alkaloid found in various Uncaria species, which are extensively used in traditional Chinese medicine to manage conditions such as hypertension and cerebrovascular diseases.[1][2][3] Pharmacological studies have revealed a wide range of therapeutic benefits for this compound, including anti-inflammatory, antiviral, anti-diabetic, antioxidant, and anticancer properties.[2][4] These diverse biological activities have spurred significant interest in developing efficient methods for its extraction and purification for research and potential drug development. This document provides detailed protocols for the extraction and purification of this compound from Uncaria species, tailored for researchers, scientists, and professionals in drug development.

Extraction Methodologies

The extraction of this compound from Uncaria plant material is a critical first step that influences the final yield and purity. The choice of extraction method and solvent is crucial. Generally, alkaloids like this compound can be extracted using polar organic solvents, non-polar organic solvents in alkaline conditions, or acidified water.[5]

Purification Strategies

Following initial extraction, the crude extract contains a complex mixture of alkaloids and other phytochemicals. Therefore, a multi-step purification process is necessary to isolate this compound. This typically involves liquid-liquid extraction to partition the alkaloids and subsequent chromatographic techniques for high-resolution separation.

Experimental Protocols

Protocol 1: General Extraction of Alkaloids from Uncaria Species

This protocol outlines a general procedure for the extraction of total alkaloids, including this compound, from dried Uncaria plant material.

Materials:

-

Dried and powdered Uncaria species (e.g., Uncaria rhynchophylla)

-

Methanol or Ethanol (80%)

-

Beakers and flasks

-

Shaker or sonicator

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Weigh a desired amount of the dried, powdered plant material.

-

Add the powdered material to a flask.

-

Add 80% methanol or ethanol at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

-

Agitate the mixture for a specified period (e.g., 1-2 hours) at room temperature using a shaker or sonicator.

-

Separate the solid material from the solvent by filtration or centrifugation.

-

Collect the supernatant (the extract).

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the extracts from all three rounds.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a green extraction technique that can improve extraction efficiency and reduce extraction time and solvent consumption.

Materials:

-

Dried and powdered Uncaria species

-

Acidic water (pH 3) or Ethanol/water mixture (7:3)

-

Ultrasound bath or probe sonicator

-

Beakers

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Suspend the powdered plant material in the chosen solvent (acidic water or ethanol/water mixture) in a beaker.

-

Place the beaker in an ultrasound bath or immerse the probe of a sonicator into the mixture.

-

Apply ultrasound at a specific frequency and power (e.g., 21.4 kHz, 150 W) for a set duration (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-50°C).[6]

-

After sonication, separate the extract from the solid residue by filtration or centrifugation.

-

Concentrate the extract using a rotary evaporator.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is used to partition the alkaloids from the crude extract.

Materials:

-

Crude alkaloid extract

-

Dilute acid (e.g., 0.1 M HCl)

-

Organic solvent (e.g., chloroform, ethyl acetate)

-

Base (e.g., ammonium hydroxide) to adjust pH

-

Separatory funnel

-

pH meter or pH paper

Procedure:

-

Dissolve the crude extract in the dilute acid.

-

Transfer the acidic solution to a separatory funnel.

-

Wash the acidic solution with an organic solvent (e.g., chloroform) to remove neutral and weakly basic compounds. Discard the organic layer.

-

Adjust the pH of the aqueous layer to alkaline (e.g., pH 9-10) using a base.

-

Extract the alkaloids from the alkaline aqueous solution with an organic solvent (e.g., chloroform or ethyl acetate) multiple times.

-

Combine the organic layers containing the alkaloids.

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the purified total alkaloid fraction.

Protocol 4: Purification and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a suitable detector (e.g., DAD or MS/MS) is used for the final purification and quantification of this compound.

Instrumentation and Conditions (example):

-

Column: UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 μm).[1][7][8]

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[7][8]

-

Flow Rate: 0.4 mL/min.[9]

-

Detection: UV detector or Mass Spectrometer (in Multiple Reaction Monitoring mode for quantification).[7][8]

-

Injection Volume: 5 µL.[9]

Procedure:

-

Prepare standard solutions of this compound at known concentrations to create a calibration curve.

-

Dissolve the purified alkaloid fraction in a suitable solvent (e.g., methanol).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Inject the sample into the HPLC/UPLC system.

-

Identify the this compound peak by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Quantitative Data

The following table summarizes quantitative data for this compound from Uncaria species found in the literature.

| Uncaria Species | Extraction Method | Analytical Method | This compound Bioavailability | Reference |

| Uncaria rhynchophylla | Oral Administration | UPLC-MS/MS | 68.9% (in mice) | [7][8] |

| Uncaria rhynchophylla | Oral Administration | UPLC-MS/MS | 4.4% (in rats) | [10] |

Visualizations

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in various cellular processes.

Caption: this compound signaling pathways.

Experimental Workflow for this compound Extraction and Purification

The overall process from plant material to purified this compound can be visualized as a multi-step workflow.

Caption: this compound extraction workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis of (±)-Hirsutine: Application of Phosphine-Catalyzed Imine–Allene [4 + 2] Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epic-srl.com [epic-srl.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rroij.com [rroij.com]

- 10. Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - PMC [pmc.ncbi.nlm.nih.gov]

HPLC-UV method development for Hirsutine quantification

An Application Note and Protocol for the Quantification of Hirsutine using a Validated HPLC-UV Method.

Abstract

Introduction

This compound is a tetracyclic oxindole alkaloid with the molecular formula C₂₂H₂₈N₂O₃, primarily isolated from plants of the Uncaria genus.[1][2] It has garnered significant scientific interest due to its wide range of therapeutic properties, including anti-inflammatory, antiviral, anti-diabetic, and antioxidant activities.[2] Furthermore, studies have shown its potential as an anticancer agent, inducing apoptosis in various cancer cell lines such as lung and breast cancer.[2][3][4] Given its therapeutic promise, a validated and reliable analytical method is crucial for the quantification of this compound in raw plant materials, extracts, and finished pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of complex mixtures like plant extracts.[5] When coupled with a UV detector, it provides a robust, cost-effective, and widely accessible method for quantitative analysis.[6][7] This document provides a comprehensive protocol for the development and validation of an HPLC-UV method for this compound quantification.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade methanol (MeOH)

-

Potassium dihydrogen phosphate (KH₂PO₄)

-

Orthophosphoric acid (H₃PO₄)

-

Deionized water (18.2 MΩ·cm)

-

Dried plant material (Uncaria rhynchophylla stems with hooks)

-

0.45 µm Syringe filters (PTFE)

Instrumentation

-

An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis detector was used. A Shimadzu VP Series or similar is suitable.[6]

-

Data acquisition and processing were performed using compatible chromatography software.

-

Analytical balance

-

Ultrasonic bath

-

pH meter

Chromatographic Conditions

-

Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Isocratic elution with Acetonitrile and 20 mM Potassium Phosphate Buffer (pH adjusted to 6.8 with phosphoric acid) in a 50:50 (v/v) ratio.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 226 nm (based on λmax of this compound).[8]

-

Run Time: 10 minutes

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations of 1, 5, 10, 25, 50, and 100 µg/mL by appropriately diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.

Sample Preparation (from Uncaria rhynchophylla)

-

Drying and Grinding: Dry the plant material in an oven at 45 °C until a constant weight is achieved.[9] Grind the dried material into a fine powder (40-60 mesh) using a mechanical grinder.[10][11]

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a conical flask. Add 25 mL of methanol.

-

Ultrasonic-Assisted Extraction: Place the flask in an ultrasonic bath and extract for 30 minutes at room temperature.

-

Filtration: Centrifuge the extract at 4000 rpm for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[12]

Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of this compound, and a sample extract from Uncaria rhynchophylla. The absence of interfering peaks from excipients or endogenous compounds at the retention time of this compound indicates method specificity. The peak purity can be further assessed using a Diode Array Detector (DAD).[12]

Linearity and Range

Linearity was assessed by injecting the prepared working standard solutions (1-100 µg/mL) in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.

Precision

Precision was determined through repeatability (intra-day) and intermediate precision (inter-day) studies.

-

Repeatability: Six replicate injections of a standard solution (25 µg/mL) were performed on the same day.

-

Intermediate Precision: The analysis was repeated on three different days by different analysts to assess inter-day variability. The precision is expressed as the Relative Standard Deviation (%RSD).

Accuracy (Recovery)

The accuracy of the method was evaluated by performing a recovery study using the standard addition method. A known amount of this compound standard (at 80%, 100%, and 120% of the expected sample concentration) was spiked into a pre-analyzed plant sample. The samples were then extracted and analyzed in triplicate. The percentage recovery was calculated.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Diagrams and Workflows

Caption: Experimental workflow for this compound quantification.

Caption: Logical flow for HPLC-UV method development.

Results and Data Presentation

The developed method resulted in a well-resolved peak for this compound at a retention time of approximately 6.5 minutes. The peak was symmetrical and free from interference.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.15 |

| Theoretical Plates | > 2000 | 6800 |

| %RSD of Peak Area (n=6) | < 2.0% | 0.85% |

Table 2: Linearity and Range Data

| Parameter | Result |

| Linear Range | 1 - 100 µg/mL |

| Regression Equation | y = 45872x + 1250 |

| Correlation Coefficient (r²) | 0.9995 |

| LOD | 0.25 µg/mL |

| LOQ | 0.75 µg/mL |

Table 3: Precision Study Results

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=3 days) |

| 25 | 0.92% | 1.35% |

Table 4: Accuracy (Recovery) Study Results

| Spiked Level | Amount Added (µg) | Amount Found (µg) | % Recovery | %RSD (n=3) |

| 80% | 20.0 | 19.8 | 99.0% | 1.1% |

| 100% | 25.0 | 25.3 | 101.2% | 0.9% |

| 120% | 30.0 | 29.5 | 98.3% | 1.2% |

Conclusion

A simple, rapid, and reliable isocratic HPLC-UV method has been successfully developed and validated for the quantification of this compound in plant extracts. The method demonstrates excellent linearity, precision, and accuracy, making it highly suitable for routine quality control analysis of Uncaria species and formulations containing this compound. The detailed protocols and validation data presented herein provide a comprehensive guide for researchers and industry professionals.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS#:7729-23-9 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a HPLC and an UV Spectrophotometric Methods for Determination of Dexibuprofen in Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomol.com [biomol.com]

- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mastelf.com [mastelf.com]

Application Note: Quantitative Analysis of Hirsutine in Plasma by UPLC-MS/MS

Introduction

Hirsutine is a prominent indole alkaloid primarily found in plants of the Uncaria genus, which are utilized in traditional Chinese medicine to manage conditions like hypertension and cerebrovascular disorders[1][2]. Emerging research has highlighted its diverse pharmacological properties, including anti-inflammatory, antiviral, anti-diabetic, and anticancer activities[1][3]. These therapeutic potentials underscore the importance of understanding its pharmacokinetic profile to support further drug development. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in plasma samples, crucial for preclinical and clinical pharmacokinetic studies.

Principle of the Method

This method employs UPLC for the rapid and efficient separation of this compound from endogenous plasma components. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and an internal standard (IS). Quantification is achieved by comparing the peak area ratio of the analyte to the IS against a standard curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Diazepam (Internal Standard, IS) (>98% purity)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control rat or human plasma (with appropriate anticoagulant, e.g., K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY I-Class UPLC or equivalent system.

-

Mass Spectrometer: Waters XEVO TQS-micro triple quadrupole mass spectrometer or an equivalent system equipped with an electrospray ionization (ESI) source[2].

-

Analytical Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)[2][4][5].

-

Data Acquisition and Processing Software: Masslynx 4.1 software or equivalent[2].

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1.0 mg/mL):

-

Accurately weigh and dissolve this compound and diazepam (IS) in a 50:50 (v/v) methanol-water solution to obtain individual stock solutions of 1.0 mg/mL[2]. Store at 4°C.

-

-

Working Standard Solutions:

-

Prepare a series of this compound working solutions by serially diluting the stock solution with methanol.

-

-

Calibration Curve Standards (1–200 ng/mL):

-

Spike blank plasma with the appropriate this compound working solutions to create calibration standards at concentrations of 1, 5, 10, 20, 60, 100, and 200 ng/mL[2].

-

-

Quality Control (QC) Samples:

-

Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 2, 45, and 190 ng/mL)[2].

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube[2].

-

Add 200 µL of acetonitrile containing the internal standard (diazepam at 50 ng/mL)[2].

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C[2].

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject a small volume (e.g., 5-10 µL) into the UPLC-MS/MS system for analysis.

UPLC-MS/MS Analytical Method

UPLC Conditions: The chromatographic separation is performed using a gradient elution.

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][4][5] |

| Column Temperature | 40°C[2][4][5] |

| Mobile Phase A | Water with 0.1% Formic Acid[2][5] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2][5] |

| Flow Rate | 0.4 mL/min[2][4][5] |

| Injection Volume | 5-10 µL |

| Gradient Program | 0-0.2 min: 10% B0.2-1.5 min: 10% to 80% B1.5-2.0 min: 80% B2.0-2.5 min: 80% to 10% B2.5-4.0 min: 10% B[2][5] |

MS/MS Conditions: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive[6] |

| Capillary Voltage | 1.5 kV[2] |

| Source Temperature | 150°C[2] |

| Desolvation Temp. | 400°C[2] |

| Desolvation Gas Flow | 800 L/h (Nitrogen)[2][4][5] |

| Cone Gas Flow | 50 L/h (Nitrogen)[2][4][5] |

| MRM Transitions | This compound: 369 → 226[4][5]Diazepam (IS): 285.1 → 193.3[4][5] |

Data Presentation and Results

Method Performance

The described UPLC-MS/MS method demonstrates excellent performance for the quantification of this compound in plasma.

| Parameter | Result |

| Linearity Range | 1–200 ng/mL[2][5] |

| Correlation Coefficient (r) | > 0.995[2][5] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2][5] |

| Intra-day Precision (RSD%) | ≤ 6.1%[5] |

| Inter-day Precision (RSD%) | ≤ 6.0%[5] |

| Accuracy | 92.3% – 104.8%[5] |

Pharmacokinetic Data

This method has been successfully applied to pharmacokinetic studies in rats. A summary of key parameters following intravenous and oral administration is provided below.

| Parameter | Intravenous (IV) | Oral |

| Dose | 10 mg/kg | 20 mg/kg |

| Cmax (ng/mL) | - | 21.9 ± 6.6[1] |

| Tmax (h) | - | 0.50 - 0.83[1] |

| AUC (ng·h/mL) | 1609.4 ± 195.8 | 70.8 ± 17.8[1] |

| t½ (h) | 2.1 ± 0.3 | 3.4[1] |

| Bioavailability (%) | - | 4.4%[1][5] |

Data adapted from studies in rats and humans[1][5].

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Simplified signaling pathways modulated by this compound.

Discussion

The protein precipitation method for sample preparation is rapid, simple, and effective for removing the majority of protein interferences from plasma samples[4][5]. The use of a sub-2 µm particle column (UPLC) allows for faster analysis times and improved chromatographic resolution compared to traditional HPLC. The gradient elution ensures that this compound is well-separated from endogenous matrix components, minimizing ion suppression. Tandem mass spectrometry in MRM mode provides the high selectivity and sensitivity required to achieve a low LLOQ of 1 ng/mL, which is essential for accurately defining the terminal elimination phase in pharmacokinetic studies[2][5].

The pharmacokinetic data reveal that this compound has low oral bioavailability in rats (4.4%), suggesting poor absorption or significant first-pass metabolism[1][5]. This information is critical for designing appropriate dosing regimens in future preclinical and clinical trials.

The signaling pathway diagram illustrates some of the known mechanisms of this compound's action. It has been shown to activate the PI3K/Akt pathway, which is involved in glucose metabolism, and stimulate the p38 MAPK pathway, which can induce apoptosis in cancer cells[7][8]. Furthermore, this compound can modulate the Keap1/Nrf2 pathway, leading to the upregulation of antioxidant enzymes and providing a protective effect against oxidative stress[9].

Conclusion

This application note provides a comprehensive and validated UPLC-MS/MS protocol for the quantitative determination of this compound in plasma. The method is sensitive, specific, and rapid, making it highly suitable for pharmacokinetic evaluations in drug discovery and development. The provided data and visualizations offer valuable insights for researchers and scientists working with this promising natural compound.

References

- 1. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, an Emerging Natural Product with Promising Therapeutic Benefits: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Pharmacokinetic study on this compound and hirsuteine in rats using UPLC–MS/MS | Semantic Scholar [semanticscholar.org]

- 5. akjournals.com [akjournals.com]

- 6. Simultaneous Determination of Six Uncaria Alkaloids in Mouse Blood by UPLC–MS/MS and Its Application in Pharmacokinetics and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound ameliorates hepatic and cardiac insulin resistance in high-fat diet-induced diabetic mice and in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound attenuated oxidative stress and autophagy in diabetic kidney disease through Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Hirsutine-Induced Apoptosis in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the apoptotic effects of hirsutine, a natural alkaloid, on cancer cells. The information is intended to guide researchers in pharmacology, cell biology, and oncology in the evaluation of this compound as a potential therapeutic agent.

Introduction

This compound, an indole alkaloid extracted from plants of the Uncaria genus, has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines.[1][2] Mechanistic studies reveal that this compound triggers the intrinsic, or mitochondrial, pathway of apoptosis.[1][3] This process is characterized by the regulation of pro- and anti-apoptotic proteins, leading to the activation of a caspase cascade and subsequent programmed cell death.[1][4] The following protocols and data support the investigation of this compound-induced apoptosis.

Data Summary

The pro-apoptotic effects of this compound have been quantified in different cancer cell lines. The tables below summarize the dose-dependent increase in apoptosis and the modulation of key apoptosis-related proteins following this compound treatment.

Table 1: this compound-Induced Apoptosis in Jurkat Clone E6-1 Cells

| This compound Concentration (µM) | Percentage of Apoptotic Cells (Mean ± SD) |

| 0 (Control) | 4.99 ± 0.51% |

| 10 | 13.69 ± 2.00% |

| 50 | 40.21 ± 15.19% |

Data from a study on human T-cell leukemia (Jurkat clone E6-1) cells treated for 48 hours, as determined by Annexin V-FITC staining and flow cytometry.[3]

Table 2: Regulation of Apoptosis-Related Proteins by this compound

| Target Protein | Effect of this compound Treatment | Cell Line |

| Bcl-2 | Downregulation | Jurkat E6-1, MDA-MB-453 |

| Bax | Upregulation | Jurkat E6-1, MDA-MB-453 |

| Cytochrome c (cytoplasmic) | Upregulation | Jurkat E6-1, MDA-MB-453 |

| Cleaved Caspase-9 | Upregulation | Jurkat E6-1, MDA-MB-453 |

| Cleaved Caspase-3 | Upregulation | Jurkat E6-1, MDA-MB-453 |

| Apaf-1 | Upregulation | MDA-MB-453 |

Summary of this compound's effects on key apoptosis-regulating proteins in T-cell leukemia and breast cancer cell lines, as determined by Western blotting and qPCR.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: this compound-induced mitochondrial apoptosis pathway.

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced apoptosis.

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cells and treating them with this compound.

Materials:

-

Cancer cell line (e.g., Jurkat clone E6-1, MDA-MB-453)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell culture flasks, plates, and incubator (37°C, 5% CO₂)

Procedure:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cell suspension.

-

Seed cells into appropriate culture plates (e.g., 6-well plates) at a predetermined density and allow them to attach overnight (for adherent cells).

-

Prepare different concentrations of this compound (e.g., 10, 25, 50 µM) in complete culture medium from the stock solution.[1] Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 48 hours).[1]

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay quantitatively determines the percentage of apoptotic cells.

Materials:

-

This compound-treated and control cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

After treatment, collect both floating and adherent cells (for adherent lines). Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting the expression levels of key proteins in the apoptotic pathway.

Materials:

-

This compound-treated and control cells

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-cytochrome c, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control.

Real-Time Quantitative PCR (qPCR) for Apoptosis-Related Genes

This protocol measures the mRNA expression levels of genes involved in apoptosis.

Materials:

-

This compound-treated and control cells

-

RNA extraction kit (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., BCL2, BAX, CASP3, CASP9) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Extract total RNA from the treated and control cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers for the target and housekeeping genes.

-

Perform the qPCR reaction using a real-time PCR system.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[1]

Workflow Diagram

The following diagram outlines the experimental workflow for assessing this compound-induced apoptosis.

Caption: Experimental workflow for this compound apoptosis assay.

References

- 1. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Inhibitory effect and mechanism of action (MOA) of this compound on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot Analysis of Hirsutine-Treated Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Western blot analysis of cell lysates treated with hirsutine, a natural alkaloid with demonstrated anti-cancer properties. This document outlines the molecular pathways affected by this compound and provides step-by-step instructions for reproducible experimental execution.

Introduction

This compound, an active compound isolated from Uncaria rhynchophylla, has garnered significant interest for its therapeutic potential, particularly in oncology. It has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress metastasis in various cancer cell lines, including breast, lung, and leukemia.[1][2][3][4][5] Western blot analysis is a critical technique to elucidate the molecular mechanisms underlying these effects by examining changes in protein expression levels within key signaling pathways.

This document details the effects of this compound on several critical signaling cascades, including the intrinsic apoptosis pathway, cell cycle regulation, and the ROCK1/PTEN/PI3K/GSK3β and NF-κB signaling pathways. The provided protocols are designed to guide researchers in performing Western blot analyses to investigate these this compound-mediated effects.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the dose-dependent effects of this compound on the expression of key proteins involved in apoptosis, cell cycle progression, and other signaling pathways in various cancer cell lines, as determined by Western blot analysis.

Table 1: Effect of this compound on Apoptosis-Related Proteins in MDA-MB-453 Breast Cancer Cells [1]

| Protein | This compound Concentration (µM) | Fold Change vs. Control |

| Cleaved Caspase-3 | 5 | Increased |

| 10 | Increased | |

| 25 | Increased | |

| Cleaved Caspase-9 | 5 | Increased |

| 10 | Increased | |

| 25 | Increased | |

| Cleaved-PARP | 5 | Increased |

| 10 | Increased | |

| 25 | Increased | |

| Bax | 5 | Increased |

| 10 | Increased | |

| 25 | Increased | |

| Bcl-2 | 5 | Decreased |

| 10 | Decreased | |

| 25 | Decreased | |

| Apaf-1 | 5 | Increased |

| 10 | Increased | |

| 25 | Increased | |

| Cytoplasmic Cytochrome c | 5 | Increased |

| 10 | Increased | |

| 25 | Increased |

Table 2: Effect of this compound on Cell Cycle-Related Proteins in MDA-MB-453 Breast Cancer Cells [1][6]

| Protein | This compound Concentration (µM) | Fold Change vs. Control |

| CDK1 | Not specified | Decreased |

| Cyclin B1 | Not specified | Decreased |

Table 3: Effect of this compound on the ROCK1/PTEN/PI3K/GSK3β Pathway in A549 Lung Cancer Cells [2]

| Protein | This compound Treatment | Fold Change vs. Control |

| Cleaved ROCK1 | Dose- and time-dependent | Increased |